molecular formula C9H6ClF3N4OS B10973418 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10973418
M. Wt: 310.68 g/mol
InChI Key: ZCKLERPUWSNNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thiazole ring formation: This can be achieved by the reaction of appropriate thioamides with α-haloketones.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.

    Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions can lead to various functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new pyrazole derivatives with potential biological activities.

Biology

    Enzyme inhibition studies: Pyrazole derivatives are often studied for their ability to inhibit various enzymes, making them potential candidates for drug development.

Medicine

    Drug development: Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

    Agricultural chemicals: Pyrazole derivatives are used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group often enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole ring and the trifluoromethyl group in 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide may confer unique biological properties, such as enhanced enzyme inhibition or increased membrane permeability, compared to similar compounds.

Properties

Molecular Formula

C9H6ClF3N4OS

Molecular Weight

310.68 g/mol

IUPAC Name

4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H6ClF3N4OS/c1-17-6(9(11,12)13)4(10)5(16-17)7(18)15-8-14-2-3-19-8/h2-3H,1H3,(H,14,15,18)

InChI Key

ZCKLERPUWSNNDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=NC=CS2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.